

Application Notes and Protocols for ZK756326 Dihydrochloride in Chemotaxis Assays

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B10773303

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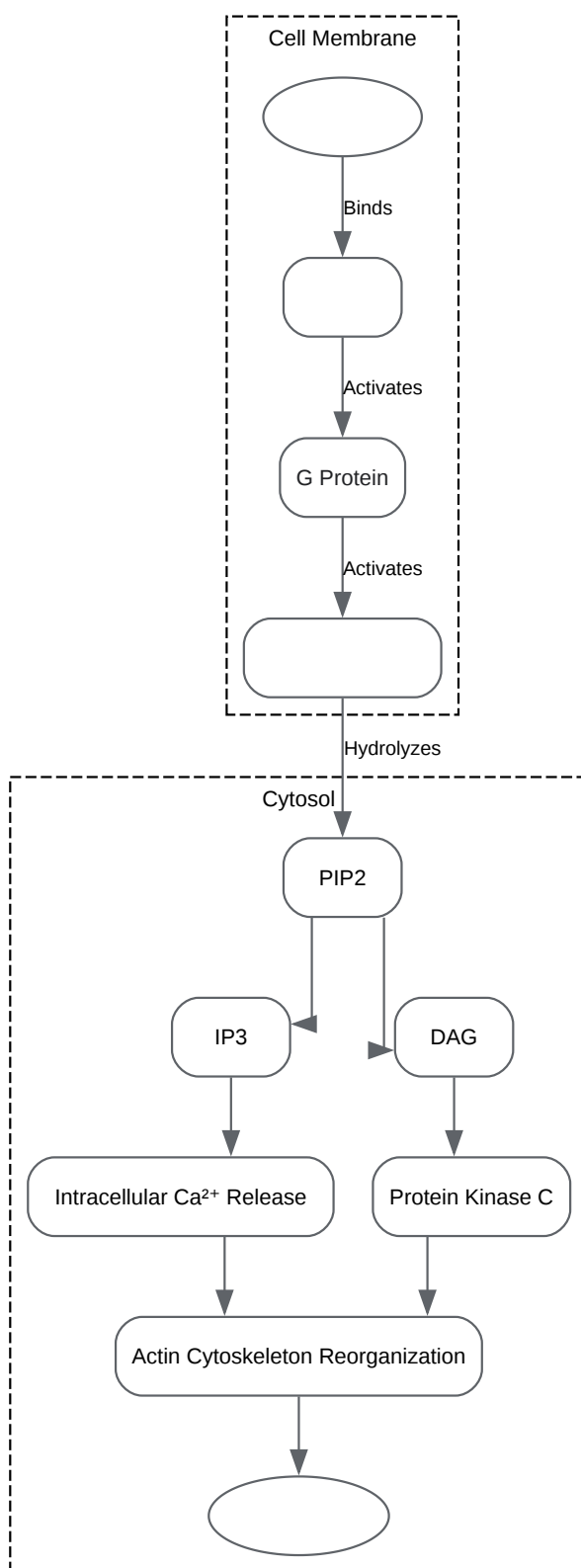
Introduction

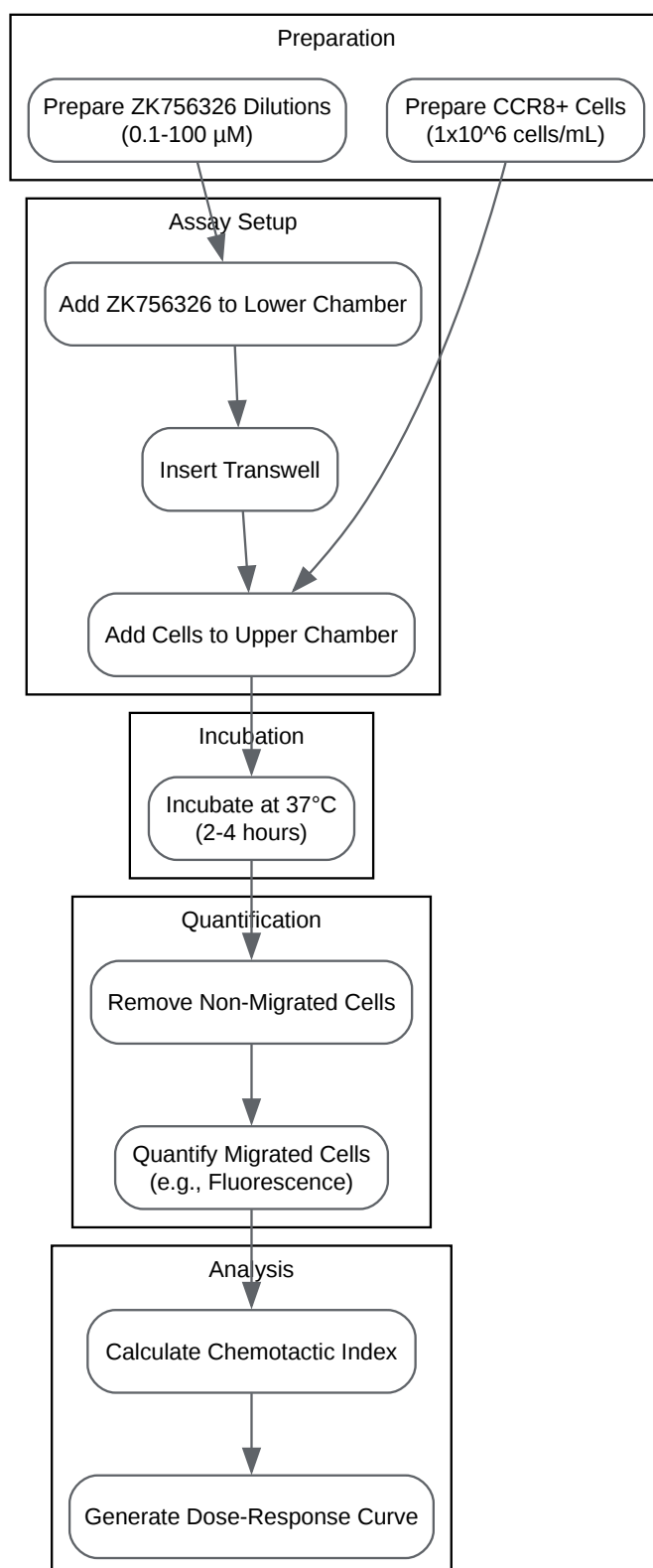
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).^{[1][2]} CCR8 is predominantly expressed on specialized immune cells, including regulatory T cells (Tregs), particularly those found within the tumor microenvironment, as well as on Th2-polarized T cells.^{[3][4][5]} The natural ligand for CCR8 is the chemokine CCL1 (I-309). The activation of CCR8 initiates a signaling cascade that leads to cellular chemotaxis, the directed migration of cells along a chemical gradient. This process is crucial in immune responses, inflammation, and cancer progression.^[6] **ZK756326 dihydrochloride**, as a small molecule agonist, provides a valuable tool for studying the physiological and pathological roles of CCR8 signaling without the limitations associated with protein ligands.^[1] These application notes provide a detailed protocol for utilizing **ZK756326 dihydrochloride** in a standard in vitro chemotaxis assay.

Signaling Pathway

Upon binding to **ZK756326 dihydrochloride**, the CCR8 receptor activates intracellular G proteins, leading to a cascade of downstream signaling events. This typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events

culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant source.





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